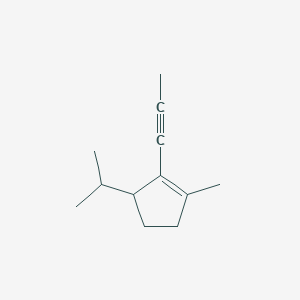
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is an organic compound with the molecular formula C12H18 It is a cyclopentene derivative characterized by the presence of isopropyl, methyl, and propynyl substituents on the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-(1-propynyl)cyclopentene with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the propynyl group to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various alkylated derivatives.
科学的研究の応用
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes may inhibit their function, leading to therapeutic effects in disease treatment.
類似化合物との比較
Similar Compounds
Cyclopentene, 3-isopropyl-1-methyl-: A closely related compound with similar structural features but lacking the propynyl group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Another similar compound with a different substitution pattern on the cyclopentane ring.
Uniqueness
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclopentene derivatives and contributes to its versatility in various research fields.
特性
CAS番号 |
126133-03-7 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1-methyl-3-propan-2-yl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C12H18/c1-5-6-12-10(4)7-8-11(12)9(2)3/h9,11H,7-8H2,1-4H3 |
InChIキー |
HOIKNFYPVOJFKK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C(C)C)C |
正規SMILES |
CC#CC1=C(CCC1C(C)C)C |
同義語 |
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















